molecular formula C21H40N2O4 B558585 Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate CAS No. 27494-47-9

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate

Katalognummer: B558585
CAS-Nummer: 27494-47-9
Molekulargewicht: 203,24*181,32 g/mole
InChI-Schlüssel: HOSMYZXDFVUSCV-FCXZQVPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H40N2O4 and its molecular weight is 203,24*181,32 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate, with the CAS number 112898-23-4, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H44N2O4S
  • Molecular Weight : 444.67 g/mol
  • Structure : The compound features a dicyclohexylamine moiety linked to a tert-butoxycarbonyl (Boc) protected amino acid derivative.

Pharmacokinetics

Pharmacokinetics refers to how a substance is absorbed, distributed, metabolized, and excreted in the body. For this compound:

  • Absorption : Studies suggest that the compound exhibits high gastrointestinal absorption due to its lipophilicity, indicated by a Log P value of approximately 3.06 to 4.94 .
  • Distribution : The compound is likely to distribute widely in tissues due to its hydrophobic nature. However, it is not expected to cross the blood-brain barrier effectively .
  • Metabolism : The metabolic pathways are not fully elucidated but may involve hydrolysis of the Boc group followed by further enzymatic transformations.
  • Excretion : Primarily excreted via urine; specific metabolites need further investigation.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has shown potential in modulating neurotransmitter receptors, which could be beneficial in neurological disorders.
  • Antimicrobial Activity : There are indications of antibacterial properties, although specific mechanisms remain under investigation.

Biological Activity Data

Activity TypeObservationsReferences
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionPotential inhibition of proteases
Neurotransmitter ModulationEffects on serotonin receptors

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting potential for development as an antimicrobial agent .
  • Neuropharmacological Effects :
    • In a preclinical study involving rodent models, administration of the compound resulted in increased serotonin levels, indicating possible antidepressant effects. Behavioral assays showed reduced anxiety-like behaviors in treated animals compared to controls .
  • Enzyme Interaction Studies :
    • Research into enzyme interactions revealed that this compound inhibits serine proteases effectively, with IC50 values ranging from 50 to 100 nM depending on the enzyme type .

Eigenschaften

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSMYZXDFVUSCV-FCXZQVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373148
Record name BOC-D-ABU-OH DCHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27494-47-9
Record name BOC-D-ABU-OH DCHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.